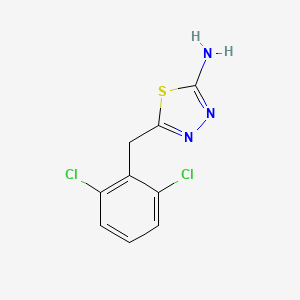

5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Description

5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine (CAS: 89978-31-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,6-dichlorobenzyl group and at position 2 with an amine moiety. Its molecular formula is C₈H₅Cl₂N₃S, with a molecular weight of 246.12 g/mol . The compound is synthesized via cyclocondensation reactions, often starting from thiosemicarbazide derivatives followed by acylation or alkylation steps. For example, Bawah et al. reported its synthesis with high yields (76–91%) through reactions of this compound with acyl chlorides to generate bioactive derivatives .

Properties

IUPAC Name |

5-[(2,6-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXHBNGDTNDZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NN=C(S2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Agricultural Chemistry:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dichlorobenzyl Substituents

Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine) Structure: Shares the 2,6-dichlorobenzyl group but incorporates a pyrazine ring instead of an amine at position 2. Activity: A potent activator of the mechanosensitive ion channel Piezo1, used in cardiovascular and neuronal studies . Key Difference: The pyrazine substituent enhances interaction with ion channels, unlike the amine group in the target compound, which may favor hydrogen bonding in other targets.

Dooku1 (2-[(2,6-Dichlorobenzyl)thio]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole) Structure: Replaces the thiadiazole ring with an oxadiazole and adds a pyrrole group. Activity: Modulates ion channels but with lower specificity compared to Yoda1 .

Thiadiazole Derivatives with Varied Substituents

5-[4-Chloro-2-(2-Chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) Structure: Substituted with a 4-chloro-2-(2-chlorophenoxy)phenyl group. Activity: Demonstrates potent anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test), surpassing phenobarbital in efficacy . Key Difference: The phenoxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the dichlorobenzyl group.

5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine Structure: Features a 2,4-dichlorophenoxymethyl substituent. Activity: Exhibits fungicidal and insecticidal properties due to strong intermolecular hydrogen bonding (N–H⋯N) in crystal packing .

Dichlorobenzyl-Containing Non-Thiadiazole Compounds

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid Structure: A dichlorobenzyl-substituted amino acid. Activity: Inhibits collagenase (IC₅₀ ≈ 10 µM) via hydrogen bonding with Gln215 and π–π interactions with Tyr201 . Key Difference: The amino acid backbone enables integration into enzymatic active sites, unlike the thiadiazole scaffold.

Comparative Analysis Table

Biological Activity

5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

Molecular Structure and Characteristics

- IUPAC Name: this compound

- Molecular Formula: C9H7Cl2N3S

- Molecular Weight: 260.14 g/mol

- CAS Number: 39181-51-6

The compound features a thiadiazole ring, which is known for its versatile biological activity due to the presence of sulfur and nitrogen atoms in its structure. The dichlorobenzyl moiety enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a comparative study, various derivatives were evaluated for their antibacterial potency against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound showed enhanced activity compared to standard antibiotics such as ampicillin and streptomycin.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.008 | Staphylococcus aureus |

| 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine | 0.012 | Escherichia coli |

| Reference Drug (Ampicillin) | 0.025 | Staphylococcus epidermidis |

The minimum inhibitory concentration (MIC) values indicate that the thiadiazole derivatives possess potent antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazoles were tested against human cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity.

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10 | HeLa (Cervical Cancer) |

| 5-(3-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | 15 | MCF7 (Breast Cancer) |

| Reference Drug (Doxorubicin) | 5 | HeLa |

The IC50 values demonstrate that while the compound exhibits promising anticancer properties, further optimization may be required to enhance its efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes crucial for bacterial cell wall synthesis and interfere with pathways involved in cancer cell survival.

Q & A

Q. What are the common synthetic routes for 5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation or cyclization reactions. For example:

- Hydrazide-based synthesis : Reacting substituted hydrazides (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid, followed by cyclocondensation with aromatic aldehydes (e.g., 2,6-dichlorobenzaldehyde) .

- Cyclization with sodium hydroxide : Substituted thiosemicarbazides or carbodiimides undergo cyclization in the presence of NaOH, H₂SO₄, or iodine in KI to form the thiadiazole core .

- Ultrasound-assisted synthesis : Sonication significantly improves reaction efficiency and yield during thiadiazole formation, as demonstrated in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

- Dihedral angles : The thiadiazole and dichlorobenzyl rings exhibit dihedral angles between 18.2° and 30.3°, influencing molecular packing .

- Hydrogen bonding : N–H···N interactions form 2D supramolecular networks, critical for stability .

- Refinement parameters : Displacement parameters and rigid bond restraints ensure accurate modeling of thermal motion .

Q. What spectroscopic techniques validate its purity and structure?

- ¹H/¹³C NMR : Confirm substituent integration and electronic environments.

- FT-IR : Identify N–H (3100–3300 cm⁻¹) and C–S (650–750 cm⁻¹) stretches .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, Mn(II)-catalyzed reactions for thiadiazole derivatives were validated via DFT .

- Virtual simulations : Software tools model reaction kinetics and thermodynamics, enabling rapid screening of conditions (e.g., solvent, temperature) .

- Data-driven optimization : Machine learning algorithms analyze experimental datasets to recommend optimal reaction parameters (e.g., yield vs. time) .

Q. How do structural modifications influence biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity by increasing electrophilicity .

- Hydrogen bonding : Stronger N–H···N networks correlate with improved stability in biological matrices .

- Comparative studies : Analogues like 5-(pyridinyl)-thiadiazol-2-amine show reduced activity compared to dichlorobenzyl derivatives, highlighting the role of lipophilicity .

Q. How should researchers address contradictory data in biological assays?

- Dose-response validation : Replicate assays across multiple concentrations to distinguish artifacts from true activity .

- Structural analogs : Compare results with closely related compounds (e.g., 5-methyl or 5-bromo derivatives) to isolate substituent-specific effects .

- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to confirm target engagement .

Methodological Recommendations

- Synthetic optimization : Prioritize ultrasound-assisted methods for higher yields .

- Data validation : Cross-reference SC-XRD with DFT-calculated bond lengths to resolve structural ambiguities .

- Contradiction resolution : Use dose-response curves and mechanistic assays to validate biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.